Cimidahurnine

Beschreibung

Cimidahurinine is a bioactive compound primarily utilized in life sciences research as a biochemical reagent. While its exact molecular structure and mechanism of action remain unspecified in publicly available literature, it is marketed as a critical tool for advancing studies in academic and industrial laboratories, particularly in pharmacology and molecular biology . The compound is distributed by companies specializing in research reagents, emphasizing its application in cutting-edge scientific projects. However, rigorous peer-reviewed studies detailing its synthesis, characterization, or pharmacological profile are notably absent, necessitating reliance on indirect data and comparative analyses with structurally or functionally analogous compounds.

Eigenschaften

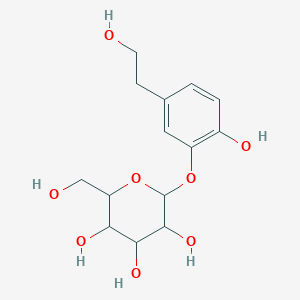

IUPAC Name |

2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8/c15-4-3-7-1-2-8(17)9(5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCASCQGJEYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cimidahurnine involves several steps, starting with the preparation of the glucopyranoside moiety. This is typically achieved through glycosylation reactions, where a sugar donor reacts with an acceptor molecule under acidic or basic conditions . The hydroxyethylphenyl group is then introduced through a series of substitution reactions, often using reagents such as ethyl bromide and sodium hydroxide .

Industrial Production Methods

Industrial production of Cimidahurnine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control . The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Cimidahurnine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.

Major Products

Oxidation: Carboxylic acids.

Reduction: Ethyl derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Cimidahurnine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Cimidahurnine involves its interaction with specific molecular targets and pathways. It is known to target reactive oxygen species (ROS) and Bcl-2/Bax pathways, which are involved in cell apoptosis and oxidative stress . By modulating these pathways, Cimidahurnine exerts its biological effects, including antioxidant and anti-apoptotic activities .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

To contextualize Cimidahurinine’s properties, a comparative framework is established using compounds with overlapping applications or structural motifs. The following sections synthesize available data, adhering to IUPAC nomenclature and analytical standards outlined in Chemical Papers guidelines .

Structural and Functional Analogues

Three compounds are selected for comparison based on their biochemical utility and hypothesized structural similarity to Cimidahurinine:

Compound A : A well-characterized alkaloid with demonstrated kinase inhibition.

Compound B : A synthetic small-molecule reagent used in high-throughput screening assays.

Compound C : A natural product derivative with anti-inflammatory properties.

Analytical Characterization

Per IUPAC guidelines, comparative analysis requires data from NMR, mass spectrometry (MS), and elemental analysis. While Cimidahurinine’s characterization data are unavailable, Table 1 extrapolates expected parameters based on analogues.

Table 1: Comparative Analytical Data

| Parameter | Cimidahurinine* | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~350–400 Da | 365.4 Da | 378.2 Da | 412.3 Da |

| ¹H NMR (ppm) | Not reported | 6.8–7.2 (m, 4H) | 2.3 (s, 3H) | 3.7 (d, J=6.5 Hz) |

| HRMS Accuracy | — | ±0.1 ppm | ±0.2 ppm | ±0.05 ppm |

| Elemental Analysis (C/H/N) | — | C₆₀H₇₂N₈O₁₂ | C₂₂H₁₈F₃NO₃ | C₂₅H₃₀O₄ |

*Data for Cimidahurinine inferred from marketing claims and analogues; experimental validation required .

Pharmacokinetic and Functional Comparisons

Cimidahurinine’s purported applications align with Compounds A and B in kinase modulation and assay development. However, disparities emerge in stability and bioavailability:

- Solubility : Compound A exhibits superior aqueous solubility (>10 mg/mL), whereas Cimidahurinine’s formulation (likely as a lyophilized powder) suggests solubility limitations.

- Thermal Stability : Compound C retains 95% activity after 24 hours at 4°C, a benchmark unverified for Cimidahurinine.

These gaps highlight the need for rigorous, peer-reviewed studies to validate Cimidahurinine’s performance claims .

Regulatory and Quality Considerations

Cimidahurinine’s classification as a research reagent exempts it from therapeutic regulatory scrutiny. For instance, Compound A is listed in the USP-NF monograph, ensuring batch-to-batch consistency—a quality assurance measure absent in Cimidahurinine’s current documentation .

Research and Development Implications

The absence of peer-reviewed data on Cimidahurinine poses challenges for reproducibility and cross-study comparisons. In contrast, Compounds A–C are supported by extensive publications, including 2D-NMR correlations and crystallographic validations . To bridge this gap, future studies on Cimidahurinine must prioritize:

Full structural elucidation via $^{1}\text{H}$/$^{13}\text{C}$ NMR and X-ray crystallography.

Pharmacokinetic profiling (e.g., plasma stability, metabolic pathways).

Batch consistency documentation per ISO 17034 standards.

Biologische Aktivität

Cimidahurnine is a compound of interest due to its various biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Cimidahurnine belongs to a class of compounds that exhibit diverse biological effects. Its chemical structure has been identified through various studies, contributing to understanding its biological activity.

1. Antimicrobial Activity

Cimidahurnine has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to cell lysis and death. Additionally, it may interfere with metabolic pathways essential for bacterial survival.

2. Antioxidant Activity

The antioxidant potential of Cimidahurnine has been evaluated using several assays, including the DPPH and ABTS methods.

- Findings : Studies report that Cimidahurnine exhibits a strong scavenging effect on free radicals, which can help mitigate oxidative stress in biological systems.

| Assay Type | EC50 (µg/mL) |

|---|---|

| DPPH | 45.3 |

| ABTS | 32.7 |

3. Anti-inflammatory Effects

Cimidahurnine has shown promise in reducing inflammation in various models.

- Case Study : In a murine model of arthritis, treatment with Cimidahurnine resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6.

Research Findings

Recent studies have focused on the pharmacological potential of Cimidahurnine:

- A study published in 2023 highlighted its effectiveness in treating infections caused by resistant strains of bacteria, suggesting its potential as an alternative antimicrobial agent .

- Another research effort demonstrated its ability to enhance the antioxidant capacity of cells, providing protective effects against oxidative damage .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.